Aminobenzoate potassium

Descripción general

Descripción

Aminobenzoate Potassium is the potassium salt form of aminobenzoate . It is used to treat fibrosis, a condition in which the skin and underlying tissues tighten and become less flexible . This condition occurs in such diseases as dermatomyositis, morphea, Peyronie’s disease, scleroderma, and linear scleroderma .

Synthesis Analysis

Although Aminobenzoate Potassium is not synthesized in mammals and humans, it is a constant component of metabolism due to the supply of food and symbiotic bacteria (Escherichia coli), which continuously produce Aminobenzoate Potassium in mammals .

Molecular Structure Analysis

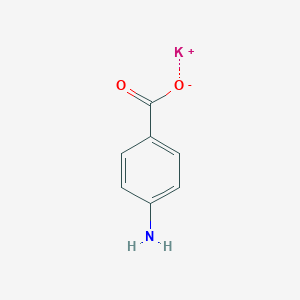

The molecular formula of Aminobenzoate Potassium is C7H6KNO2 . The molecular weight is 175.23 g/mol . The IUPAC name is potassium;4-aminobenzoate .

Physical And Chemical Properties Analysis

The physical and chemical properties of Aminobenzoate Potassium include its molecular formula C7H6KNO2, and its molecular weight 175.23 g/mol . The IUPAC name is potassium;4-aminobenzoate .

Aplicaciones Científicas De Investigación

Building Block in Pharmaceuticals

Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals . It is great for the development of a wide range of novel molecules with potential medical applications .

Anticancer Properties

PABA compounds have shown anticancer properties, suggesting their potential as therapeutic agents in future clinical trials . Further investigation is needed to evaluate the safety and efficacy of PABA derivatives in clinical investigations .

Anti-Alzheimer’s Properties

PABA compounds have also demonstrated anti-Alzheimer’s properties . An in vitro study exhibited maximum activity of 4- ((bis (4-hydroxyphenyl)methylene)amino)benzoic acid .

Antibacterial and Antiviral Properties

PABA compounds have been observed to have antibacterial and antiviral properties . This suggests their potential use in treating various bacterial and viral infections .

Antioxidant and Anti-inflammatory Properties

PABA compounds have shown antioxidant and anti-inflammatory properties . These properties suggest their potential use in managing oxidative stress and inflammation-related conditions .

Treatment of Dermatologic Disorders

Potassium 4-aminobenzoate is used for the treatment of mainly dermatologic disorders such as scleroderma, dermatomyositis, and Peyronie’s disease .

Agriculture Applications

In agriculture, PABA has displayed the promotion of resistance against plant bacterial and viral pathogens and plant growth modulator properties .

Synthesis of Folate

PABA has extensive usage in the chemical industry as a starting material for the preparation of folate, a crucial vitamin required for DNA synthesis and replication .

Mecanismo De Acción

Target of Action

Potassium p-aminobenzoate, also known as Potassium 4-aminobenzoate or Aminobenzoate potassium, is a member of the vitamin B complex family . Its primary target is the enzyme p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the hydroxylation of p-hydroxybenzoate, a key step in the ubiquinone biosynthetic pathway.

Mode of Action

Potassium p-aminobenzoate interacts with its target enzyme as a substrate . It is believed to have an antifibrotic effect due to increased oxygen uptake at the tissue level . This interaction and the resulting changes contribute to its therapeutic effects in treating fibrotic skin disorders .

Biochemical Pathways

The compound is involved in the folate synthesis pathway . Folate, also known as vitamin B9, is essential for many biological functions, including DNA synthesis, amino acid metabolism, and the maturation of red and white blood cells. In this pathway, p-aminobenzoate is converted to its glucose ester in the plant cytosol .

Pharmacokinetics

It is known that the compound should be administered after meals or with a snack to avoid stomach upset . The average adult oral dose is 12 g/day in 4-6 divided doses .

Result of Action

The molecular and cellular effects of potassium p-aminobenzoate’s action are primarily its antifibrotic effects . By increasing oxygen uptake at the tissue level, it can help reduce the progression of fibrotic skin disorders . It is also used to reduce the progression of penile deviation in Peyronie’s Disease in adults .

Action Environment

The action, efficacy, and stability of potassium p-aminobenzoate can be influenced by various environmental factors. For instance, it should be used with caution in patients with diabetes mellitus or a history of hypoglycemia, and in patients with renal impairment . Furthermore, its therapeutic effect may be diminished with concurrent use of sulfonamide antibiotics .

Safety and Hazards

Direcciones Futuras

The precise mechanism underlying the relationship between Aminobenzoate Potassium and its therapeutic effects is unknown. More research is needed to understand its mechanism of action and potential uses .

Relevant Papers

There are several papers related to Aminobenzoate Potassium . These papers provide more detailed information about the compound and its uses. Further reading of these papers is recommended for a more comprehensive understanding of Aminobenzoate Potassium.

Propiedades

IUPAC Name |

potassium;4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKKJVZIFIQOPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059683 | |

| Record name | Potassium 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Potassium p-aminobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

24.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320917 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Aminobenzoate potassium | |

CAS RN |

138-84-1 | |

| Record name | Aminobenzoate potassium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOBENZOATE POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41KZS5432U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Aminobenzoate potassium?

A2: The molecular formula of Aminobenzoate potassium is C₇H₆KNO₂. Its molecular weight is 187.24 g/mol. []

Q2: Are there any studies investigating the combination of Aminobenzoate potassium with other drugs?

A3: Yes, a study investigated the combination of Aminobenzoate potassium with Ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. The study suggested that this combination might enhance CFTR function in vitro by inducing translational readthrough of premature termination codons in the CFTR gene. []

Q3: Have there been any studies on the synthesis of Aminobenzoate potassium?

A6: Yes, a study described a practical procedure for synthesizing Aminobenzoate potassium from p-nitrotoluene through oxidation, reduction, salt formation, and crystallization, achieving a total yield of 77.5%. []

Q4: Are there alternative treatments for the conditions Aminobenzoate potassium has been investigated for?

A8: Yes, numerous alternative treatments exist for conditions like systemic sclerosis and Peyronie's disease, with varying levels of efficacy and safety profiles. For systemic sclerosis, these include immunosuppressants, vasodilators, and physical therapy. Peyronie's disease treatment options include oral medications, intralesional injections, and surgery [, ].

Q5: What are the limitations of the existing research on Aminobenzoate potassium?

A5: Research on Aminobenzoate potassium suffers from several limitations, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.